4-Quinolinemethanamine, N,N-dimethyl-
Description
4-Quinolinemethanamine, N,N-dimethyl- is a quinoline derivative featuring a methanamine group at the 4-position of the quinoline ring, with both amine hydrogens replaced by methyl groups. This structural modification enhances its lipophilicity and influences its interaction with biological targets and solvents. Quinoline derivatives are widely studied for their antimicrobial, antiviral, and anticancer properties, but the N,N-dimethyl substitution introduces unique physicochemical and pharmacological characteristics .
Properties
IUPAC Name |
N,N-dimethyl-1-quinolin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14(2)9-10-7-8-13-12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMIUQWAXJEHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinemethanamine, N,N-dimethyl- can be achieved through various methods. One common approach involves the N-dimethylation of 4-quinolinemethanamine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of 4-Quinolinemethanamine, N,N-dimethyl- may involve the use of catalytic processes to enhance the reaction rate and yield. For instance, the use of ruthenium nanoparticles as a catalyst in the presence of formaldehyde has been reported to be an effective method for the N-dimethylation of amines .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinemethanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the methanamine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
4-Quinolinemethanamine, N,N-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinemethanamine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Derivatives
The structural analogs of 4-quinolinemethanamine, N,N-dimethyl- vary in substituent groups, positions on the quinoline ring, and functional moieties. Key differences are summarized below:
Key Observations :
- Positional Effects: Derivatives with substituents at the 2-position (e.g., N-Methyl-1-(quinolin-2-yl)methanamine) exhibit distinct electronic properties compared to 4-position analogs due to quinoline’s aromatic electron distribution .
Physicochemical Properties
The N,N-dimethyl group significantly impacts solubility and solvent interactions:
- Solubility: Exhibits moderate solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), as observed in antimicrobial studies of related quinolines .
- Conductance and Refractive Index: DMF solutions of quinoline derivatives show higher conductance due to dipole-dipole interactions, while refractive indices correlate with aromaticity .
Antiviral Activity
- Inactivity of N,N-Dimethyl Derivatives : The dimethylamine group’s lack of a protonable hydrogen limits direct interactions with viral targets, as seen in SARS-CoV-2 protease inhibition studies .
- Comparison with Active Analogs: Non-dimethylated derivatives (e.g., 8a–c) show improved activity due to hydrogen-bonding capabilities .
Antimicrobial Activity
- DMF as a Solvent: Enhances bioavailability in vitro, though N,N-dimethyl-4-quinolinemethanamine’s efficacy is lower than cyano- or nitro-substituted quinolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
